molecular formula C15H13N3O3S2 B2547372 Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate CAS No. 681167-97-5

Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2547372
CAS No.: 681167-97-5
M. Wt: 347.41
InChI Key: NUNOLNJUKAUADU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of substituted arylaldehyde with 2-amino-6-halo/4-methyl-benzo[d]thiazole and 2-naphthol or 6-hydroxy quinoline in the presence of sodium chloride in water, utilizing microwave irradiation . This method is efficient and yields high-purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 2-(2-(benzo[d]thiazole-6-carboxamido)thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-[2-(1,3-benzothiazole-6-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-2-21-13(19)6-10-7-22-15(17-10)18-14(20)9-3-4-11-12(5-9)23-8-16-11/h3-5,7-8H,2,6H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOLNJUKAUADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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